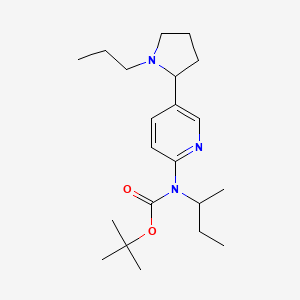

tert-Butyl sec-butyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Description

tert-Butyl sec-butyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate (CAS No.: 1352536-28-7) is a carbamate derivative featuring a pyridine core substituted with a 1-propylpyrrolidin-2-yl group at the 5-position and a tert-butyl sec-butyl carbamate moiety at the 2-position. Its molecular formula is C₂₁H₃₅N₃O₂, with a molecular weight of 361.52 g/mol and a purity of 97% . The pyrrolidine substituent introduces conformational flexibility, while the bulky tert-butyl and sec-butyl groups may influence steric interactions and solubility.

Properties

Molecular Formula |

C21H35N3O2 |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

tert-butyl N-butan-2-yl-N-[5-(1-propylpyrrolidin-2-yl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C21H35N3O2/c1-7-13-23-14-9-10-18(23)17-11-12-19(22-15-17)24(16(3)8-2)20(25)26-21(4,5)6/h11-12,15-16,18H,7-10,13-14H2,1-6H3 |

InChI Key |

DVFGELBPMWYQMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCC1C2=CN=C(C=C2)N(C(C)CC)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl sec-butyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves several steps. One common method includes the reaction of sec-butylamine with 5-(1-propylpyrrolidin-2-yl)pyridine-2-carboxylic acid, followed by the addition of tert-butyl chloroformate. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and pH to ensure high yield and purity .

Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

tert-Butyl sec-butyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -10°C to 50°C . Major products formed from these reactions include various substituted and oxidized derivatives, which can be further utilized in different applications .

Scientific Research Applications

tert-Butyl sec-butyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl sec-butyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic reactions . Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate (CAS 1352536-21-0)

- Molecular Formula : C₁₉H₂₉N₃O₃

- Molecular Weight : 347.45 g/mol

- Key Differences: Replaces the 1-propyl group on the pyrrolidine ring with a formyl (-CHO) moiety. The lower molecular weight (347.45 vs. 361.52 g/mol) reflects the absence of the propyl chain .

Pyridine Carbamates with Varied Substituents

Compounds from the Catalog of Pyridine Compounds (2017) provide additional structural parallels:

Key Observations :

The sec-butyl and tert-butyl carbamate groups increase hydrophobicity and steric hindrance relative to methylcarbamates in other analogues, which may impact solubility and metabolic stability .

Molecular Weight and Complexity :

- The target compound (361.52 g/mol) is significantly larger than analogues like the 5-pivalamido derivative (307.39 g/mol) , reflecting its extended alkyl and heterocyclic substituents.

Synthetic Utility :

- The patent in describes synthetic routes for tert-butyl carbamates involving lithiation and coupling reactions, which may parallel the synthesis of the target compound. However, the propylpyrrolidine substituent likely requires additional steps for pyrrolidine functionalization.

Stability and Reactivity Considerations

While direct data on the target compound’s stability are unavailable, analogous carbamates (e.g., tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate) highlight general trends:

Biological Activity

tert-Butyl sec-butyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate, with the CAS number 1352536-28-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C21H35N3O2, with a molecular weight of 361.52 g/mol. The compound features a pyridine ring, which is known for its role in various biological activities.

Research indicates that compounds similar to this compound may interact with various neurochemical pathways. Notably, they have been investigated for their effects on acetylcholinesterase (AChE) inhibition, which is vital in the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, thereby enhancing cholinergic neurotransmission .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Neuroprotective Study : In a study assessing the effects of similar compounds on astrocytes exposed to Aβ1-42, it was found that these compounds could significantly reduce TNF-α levels and free radicals, indicating a neuroprotective role. The treatment resulted in decreased Aβ1-42 levels and reduced β-secretase activity compared to control groups .

- Acetylcholinesterase Inhibition : Virtual screening studies have shown that derivatives of pyridine compounds can effectively bind to the active sites of AChE, leading to enhanced inhibition. This suggests that this compound may exhibit similar inhibitory properties, making it a candidate for further drug development .

- Inflammation Reduction : Another study highlighted the compound's ability to modulate inflammatory responses in neuronal cells, which could be beneficial in treating conditions characterized by neuroinflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.